molecular formula C11H11N3 B15249575 3-Isopropyl-1H-indazole-6-carbonitrile

3-Isopropyl-1H-indazole-6-carbonitrile

Cat. No.: B15249575
M. Wt: 185.22 g/mol
InChI Key: CLYMSCSXULTZQB-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanobenzaldehyde with isopropylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

  • Oxidation can yield indazole oxides.
  • Reduction can produce 3-isopropyl-1H-indazole-6-amine.
  • Substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

3-Isopropyl-1H-indazole-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with their metabolic processes.

Comparison with Similar Compounds

  • 1H-Indazole-3-carbonitrile
  • 2-Isopropyl-1H-indazole-3-carbonitrile
  • 3-Methyl-1H-indazole-6-carbonitrile

Comparison: 3-Isopropyl-1H-indazole-6-carbonitrile is unique due to the presence of the isopropyl group at the 3-position and the nitrile group at the 6-position. This specific arrangement of functional groups can influence its reactivity and biological activity, making it distinct from other indazole derivatives.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-propan-2-yl-2H-indazole-6-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7(2)11-9-4-3-8(6-12)5-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14)

InChI Key

CLYMSCSXULTZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=NN1)C#N

Origin of Product

United States

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